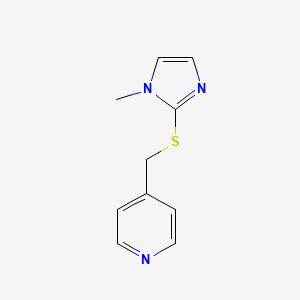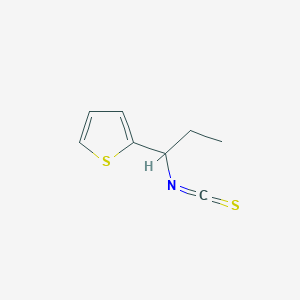
2-(1-Isothiocyanatopropyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Isothiocyanatopropyl)thiophene is a chemical compound with the molecular formula C8H9NS2 . The molecule contains a total of 20 bonds, including 11 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, and 1 isothiocyanate .
Synthesis Analysis
Thiophenes, including this compound, are important heterocyclic scaffolds found in natural products as well as in pharmaceutically active agents . They are synthesized through various methods, including ring-forming multicomponent reactions . For example, the reaction of pyridine-2,6-bis(3-oxopropanenitrile), phenyl isothiocyanate, and α-halo compounds produces polysubstituted thiophenes .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered thiophene ring and an isothiocyanate group . The molecule has a total of 20 atoms, including 9 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 2 Sulfur atoms .Chemical Reactions Analysis
Thiophene derivatives, including this compound, are synthesized through various chemical reactions. Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Wissenschaftliche Forschungsanwendungen
Inhibition of Carcinogenesis
Isothiocyanates, which share functional groups with 2-(1-Isothiocyanatopropyl)thiophene, have been identified as powerful inhibitors of carcinogenesis in laboratory animals, particularly in lung and esophageal cancer models. The mechanism behind this inhibition is believed to be the selective inhibition of cytochrome P450 enzymes, which are involved in the metabolic activation of carcinogens. Additionally, isothiocyanates can induce Phase II enzymes and enhance apoptosis, contributing to their chemopreventive activity (Hecht, 2000).
Biodegradation of Petroleum Compounds
Condensed thiophenes, similar in structure to this compound, are significant components of petroleum and other fossil fuel products. These compounds, including dibenzothiophene and its derivatives, have been studied for their biodegradation potential. The ability to biodegrade these organosulfur compounds is of great environmental interest, given their presence in petroleum-contaminated environments. The review covers the types of organosulfur compounds found in petroleum and the limited literature on the biodegradation of condensed thiophenes (Kropp & Fedorak, 1998).
Synthesis and Applications in Organic Chemistry
Thiophene derivatives, including structures akin to this compound, are crucial in various fields, including medicinal chemistry, due to their wide range of applications. These applications span from antimicrobial and anticancer activities to their use in organic materials owing to their electronic properties. The synthesis of thiophene derivatives has attracted considerable attention due to their utility as intermediates in organic synthesis and their applications in agrochemicals, flavors, and dyes. This comprehensive review discusses recent achievements in the synthesis of thiophene derivatives and their diverse applications (Xuan, 2020).
Structure-Activity Relationships
The structure-activity relationships of thiophene derivatives have been reviewed, highlighting their therapeutic properties as indicated by various biological test systems. This review underscores the complexity of predicting activity patterns based on molecular structure alone, demonstrating the diverse therapeutic potentials of thiophene derivatives across a broad spectrum of molecular structures (Drehsen & Engel, 1983).
Zukünftige Richtungen
Thiophene-based compounds, including 2-(1-Isothiocyanatopropyl)thiophene, have attracted considerable interest due to their potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, agrochemistry, and materials science . Future research may focus on exploring these potentials further.
Eigenschaften
IUPAC Name |
2-(1-isothiocyanatopropyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS2/c1-2-7(9-6-10)8-4-3-5-11-8/h3-5,7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATCHVMZAHTNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2664346.png)
![2-((2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2664347.png)
![N-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2664348.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](4-methylphenyl)methanamine](/img/structure/B2664349.png)
![1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole](/img/structure/B2664350.png)
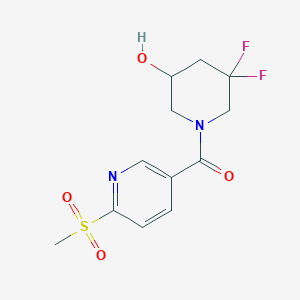
![6-(1H-1,2,4-triazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2664352.png)
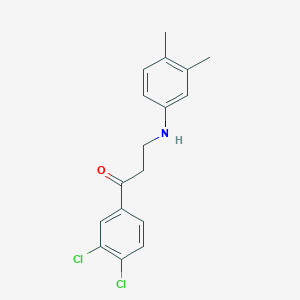
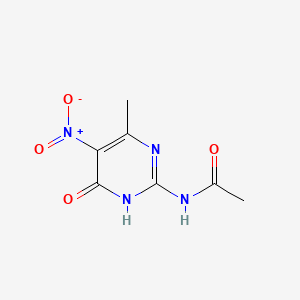
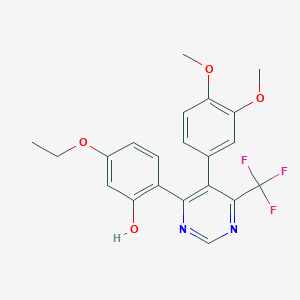
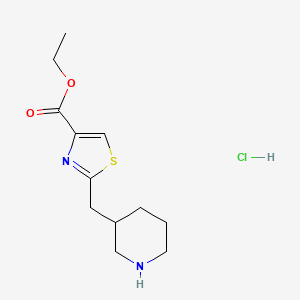
![8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2664365.png)
